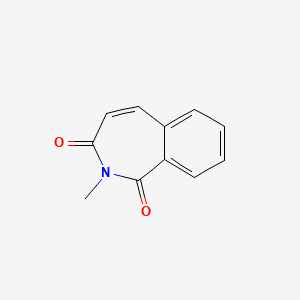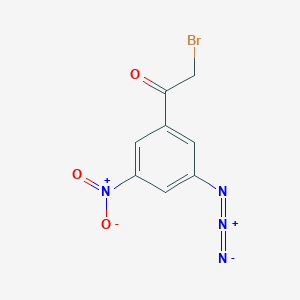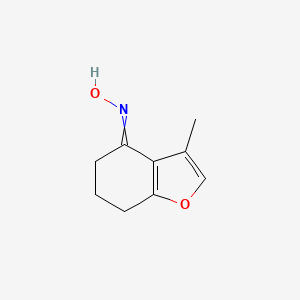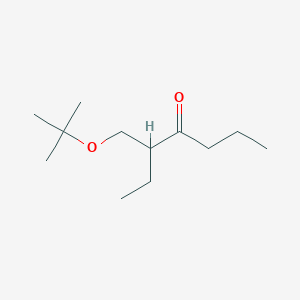
2-Methyl-1H-2-benzazepine-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1H-2-benzazepine-1,3(2H)-dione is a heterocyclic compound that belongs to the benzazepine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1H-2-benzazepine-1,3(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of N-substituted anthranilic acids: This method involves the reaction of N-substituted anthranilic acids with acylating agents.
Condensation reactions: Using suitable aldehydes or ketones with amines followed by cyclization.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalytic processes: Using catalysts to enhance reaction rates.
High-pressure reactions: To facilitate the formation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1H-2-benzazepine-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Reduction to more reduced forms using reducing agents.
Substitution: Electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield quinones or other oxidized derivatives.
Reduction: May yield amines or other reduced derivatives.
Substitution: May yield halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the synthesis of dyes, pigments, or other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-1H-2-benzazepine-1,3(2H)-dione involves its interaction with specific molecular targets. This may include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Pathway involvement: Affecting specific biochemical pathways within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-2-benzazepine-1,3(2H)-dione: Lacks the methyl group at the 2-position.
2-Methyl-1H-2-benzazepine: Lacks the dione functionality.
Uniqueness
2-Methyl-1H-2-benzazepine-1,3(2H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzazepine derivatives.
Propriétés
Numéro CAS |
61598-45-6 |
|---|---|
Formule moléculaire |
C11H9NO2 |
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
2-methyl-2-benzazepine-1,3-dione |
InChI |
InChI=1S/C11H9NO2/c1-12-10(13)7-6-8-4-2-3-5-9(8)11(12)14/h2-7H,1H3 |
Clé InChI |
FJMYEJGRPVDNQJ-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=O)C=CC2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Trimethyl[4-(triphenylstannyl)butyl]stannane](/img/structure/B14584645.png)
![4-(1,3-Dioxaspiro[5.5]undecan-4-ylmethyl)morpholine;hydrochloride](/img/structure/B14584650.png)


![Di-tert-butyl (E)-N-[(methylsulfanyl)methylidene]-L-aspartate](/img/structure/B14584671.png)





![2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)-](/img/structure/B14584699.png)
![1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole;nitric acid](/img/structure/B14584702.png)

